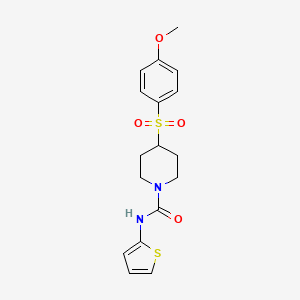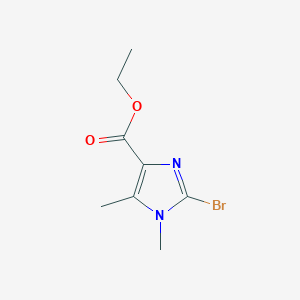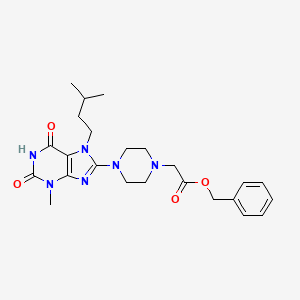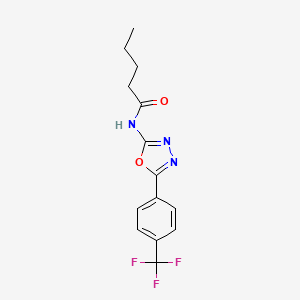![molecular formula C20H29NO2S B2636360 N-[1-(2-adamantyl)ethyl]-2,4-dimethylbenzenesulfonamide CAS No. 425401-20-3](/img/structure/B2636360.png)
N-[1-(2-adamantyl)ethyl]-2,4-dimethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(2-adamantyl)ethyl]-2,4-dimethylbenzenesulfonamide is a chemical compound that features a unique structure combining an adamantane moiety with a benzenesulfonamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-adamantyl)ethyl]-2,4-dimethylbenzenesulfonamide typically involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with 1-(2-adamantyl)ethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
N-[1-(2-adamantyl)ethyl]-2,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The benzenesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Hydroxylated adamantane derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzenesulfonamide derivatives.
科学研究应用
N-[1-(2-adamantyl)ethyl]-2,4-dimethylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
作用机制
The mechanism of action of N-[1-(2-adamantyl)ethyl]-2,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety provides a rigid and bulky structure that can enhance binding affinity and selectivity. The sulfonamide group can form hydrogen bonds and other interactions with the target, leading to inhibition or modulation of its activity.
相似化合物的比较
Similar Compounds
N-(adamantan-1-yl)-2,4-dimethylbenzenesulfonamide: Similar structure but lacks the ethyl linker.
N-(1-adamantyl)benzenesulfonamide: Similar structure but lacks the methyl groups on the benzene ring.
N-(2-adamantyl)ethylbenzenesulfonamide: Similar structure but lacks the dimethyl substitution on the benzene ring.
Uniqueness
N-[1-(2-adamantyl)ethyl]-2,4-dimethylbenzenesulfonamide is unique due to the presence of both the adamantane moiety and the dimethyl-substituted benzenesulfonamide group. This combination provides distinct chemical and physical properties, making it a valuable compound for various applications.
属性
IUPAC Name |
N-[1-(2-adamantyl)ethyl]-2,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO2S/c1-12-4-5-19(13(2)6-12)24(22,23)21-14(3)20-17-8-15-7-16(10-17)11-18(20)9-15/h4-6,14-18,20-21H,7-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHJUOMTAWEPRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC(C)C2C3CC4CC(C3)CC2C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2636282.png)

![N-(5-chloro-2-methylphenyl)-2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2636286.png)
![N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2636290.png)


![N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2636294.png)

![2-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-3-yl]methoxy}-6-methylpyridine](/img/structure/B2636297.png)
![methyl 4-(7-methyl-4-thioxo-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-2-yl)benzoate](/img/new.no-structure.jpg)
![(E)-methyl 4-(1-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-methoxybenzylidene)hydrazinecarbonyl)benzoate](/img/structure/B2636299.png)
![ethyl 4-[5-[(E)-2-cyano-2-(1-methylbenzimidazol-2-yl)ethenyl]furan-2-yl]piperazine-1-carboxylate](/img/structure/B2636300.png)
